molecular formula C18H18N6O B2679197 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320210-13-5

6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2679197
CAS No.: 2320210-13-5
M. Wt: 334.383
InChI Key: DNVVJHMMDAFXND-UHFFFAOYSA-N
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Description

6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds involving complex structures like (1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone have been a significant area of research. Studies have focused on developing new synthetic routes, understanding their chemical properties through spectroscopic methods, and analyzing their structural conformations. For instance, the synthesis of cinchonidinyl-based acrylic and methacrylic homopolymers highlights the creation of novel monomers and polymers characterized by various spectroscopic techniques, with applications in antibacterial activities (Kumar et al., 2017).

Antibacterial and Antimicrobial Activities

Research has also delved into the antibacterial and antimicrobial properties of novel compounds. Compounds incorporating structures similar to (1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone have been synthesized and tested for their efficacy against various bacterial and fungal strains. The studies aim to identify potent antimicrobial agents that could lead to the development of new therapeutic drugs. Examples include the synthesis of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity (Holla et al., 2005).

Pharmacological Evaluation

Another significant area of application is the pharmacological evaluation of synthesized compounds for potential drug development. This includes assessing the activity of compounds against specific targets such as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential use in treating conditions associated with this receptor (Mahesh et al., 2011). Additionally, the exploration of novel antitrichomonal agents provides insights into the development of treatments for trichomoniasis, showcasing the therapeutic potential of these compounds (Glazer & Chappel, 1982).

Properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(12-1-4-16-17(9-12)20-6-5-19-16)24-13-2-3-14(24)11-15(10-13)23-8-7-21-22-23/h1,4-9,13-15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVJHMMDAFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NC=CN=C4C=C3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.